molecular formula C15H18N2O6S B2545624 Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411337-89-6

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate

カタログ番号 B2545624
CAS番号: 2411337-89-6
分子量: 354.38
InChIキー: ACYPIXLAWCHXLK-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurological disorders.

作用機序

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate binds to the ATP-binding site of mTOR and inhibits its kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate inhibits both mTORC1 and mTORC2, leading to the suppression of protein synthesis, cell growth, and survival. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate can induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles, by inhibiting the mTORC1 pathway.
Biochemical and Physiological Effects:
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has been shown to have potent antitumor activity in vitro and in vivo. In cancer cells, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In neurodegenerative diseases, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate promotes autophagy and reduces neuroinflammation, which are believed to contribute to disease progression.

実験室実験の利点と制限

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, which makes it a valuable tool for studying mTOR signaling pathways. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has shown promise in preclinical and clinical trials as a potential therapeutic agent for cancer and neurodegenerative diseases. However, there are also limitations to using Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate in lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in vivo. In addition, the optimal dose and treatment schedule for Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate may vary depending on the disease model and cell type.

将来の方向性

There are several future directions for research on Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate. One area of interest is the development of combination therapies that include Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate treatment. In addition, further studies are needed to determine the optimal dose and treatment schedule for Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate in different disease models. Finally, the development of more potent and selective mTOR inhibitors, based on the structure of Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate, may lead to the discovery of new therapeutic agents for cancer and other diseases.

合成法

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate was first synthesized by AstraZeneca and was described in a patent application in 2008. The synthesis involves the reaction of (E)-4-oxobut-2-enoic acid with 1-(4-methoxyphenyl)sulfonylazetidine-3-amine in the presence of methyl chloroformate and triethylamine. The resulting product is purified by column chromatography to yield Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate as a white solid.

科学的研究の応用

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit mTORC1 and mTORC2 signaling pathways, which play critical roles in cancer cell survival and proliferation. Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has shown promise in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by promoting autophagy and reducing neuroinflammation.

特性

IUPAC Name

methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-22-12-3-5-13(6-4-12)24(20,21)17-9-11(10-17)16-14(18)7-8-15(19)23-2/h3-8,11H,9-10H2,1-2H3,(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYPIXLAWCHXLK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。